

Technical Support Center: Neladalkib and ALK Compound Mutations

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Compound of Interest		
Compound Name:	Neladalkib	
Cat. No.:	B12377415	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Anaplastic Lymphoma Kinase (ALK) compound mutations on the activity of **Neladalkib** (NVL-655).

Frequently Asked Questions (FAQs)

Q1: What is Neladalkib and what is its mechanism of action?

A1: **Neladalkib** is an investigational, orally bioavailable, and brain-penetrant small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2] Its mechanism of action is to selectively bind to and inhibit the ALK tyrosine kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[3] **Neladalkib** has been designed to spare the structurally related Tropomyosin Receptor Kinase (TRK) family, which may reduce the likelihood of certain neurological adverse events associated with dual ALK/TRK inhibitors.[1][4]

Q2: How do ALK compound mutations arise and why are they a concern?

A2: ALK compound mutations, which are two or more mutations on the same ALK allele, can emerge in patients who have been treated sequentially with different ALK tyrosine kinase inhibitors (TKIs).[5] These mutations can confer resistance to existing therapies, including third-generation inhibitors like lorlatinib, posing a significant clinical challenge.[5][6]

Q3: What is the reported activity of **Neladalkib** against ALK compound mutations?







A3: Preclinical data indicate that **Neladalkib** is highly active against a range of ALK single and compound mutations that are resistant to other ALK inhibitors.[7] Notably, **Neladalkib** has demonstrated potent activity against lorlatinib-resistant compound mutations.[4] It has shown at least 100-fold greater potency against ALK G1202R single and compound mutations compared to other approved ALK TKIs.[7] While specific IC50 values for a comprehensive panel of compound mutations are not yet publicly available in tabulated form, preclinical studies and mutagenesis screens support its potential to be a best-in-class ALK inhibitor with broad activity against diverse resistance mutations.[5][7]

Q4: Where can I find information on the clinical development of **Neladalkib**?

A4: **Neladalkib** is currently being evaluated in the ALKOVE-1 Phase 1/2 clinical trial (NCT05384626) for patients with advanced ALK-positive solid tumors.[1][4] Additionally, the ALKAZAR Phase 3 trial (NCT06765109) is assessing **Neladalkib** in TKI-naïve patients with advanced ALK-positive non-small cell lung cancer (NSCLC).[8][9]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpectedly low Neladalkib activity in a cell-based assay.	Cell line authentication and passage number.	Ensure the cell line is authenticated and within a low passage number to maintain genetic stability and consistent ALK expression.
ALK mutation status of the cell line.	Verify the specific ALK fusion and any resistance mutations present in your cell line through sequencing.	
Suboptimal assay conditions.	Optimize cell seeding density, serum concentration, and incubation time. Refer to the detailed experimental protocols below.	
High background signal in a kinase assay.	Non-specific binding of detection reagents.	Use a buffer with an appropriate detergent concentration (e.g., Tween-20) and ensure adequate blocking steps.
Contaminated reagents.	Use fresh, high-quality reagents and filter-sterilize buffers.	
Difficulty detecting ALK phosphorylation by Western blot.	Inefficient protein extraction.	Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation status.
Low antibody affinity or incorrect dilution.	Use a validated phospho-ALK specific antibody and optimize the dilution through titration experiments.	
Insufficient protein loading.	Quantify protein concentration before loading and ensure	_



equal loading across all lanes.

Data Presentation

Table 1: In Vitro Activity of Neladalkib Against Single

ALK Mutations

ALK MUTATIONS ALK Mutation	Neladalkib IC50 (nmol/L)	
T1151insT	0.9 - 6.8	
T1151M	0.9 - 6.8	
L1152R	0.9 - 6.8	
C1156Y	0.9 - 6.8	
I1171N	0.9 - 6.8	
I1171S	0.9 - 6.8	
I1171T	0.9 - 6.8	
F1174L	0.9 - 6.8	
F1174S	0.9 - 6.8	
V1180L	0.9 - 6.8	
L1198F	0.9 - 6.8	
G1202R	0.9 - 6.8	
D1203N	0.9 - 6.8	
S1206R	0.9 - 6.8	
R1275Q	0.9 - 6.8	
G1196M	11 - 79	
G1269A	11 - 79	
G1269S	11 - 79	
(Data sourced from MedchemExpress)		



lorlatinib's activity)[10]

Table 2: Comparative Activity of Lorlatinib Against

Select ALK Compound Mutations

ALK Compound Mutation	Lorlatinib IC50 (nM)
F1174L/L1196M	12 ± 6.2
F1174L/G1202R	26 ± 16
R1275Q/L1196M	8 ± 5.2
R1275Q/G1202R	40 ± 21
(Data for Iorlatinib is provided for comparative context and is sourced from a study on	

Experimental Protocols Cell Viability Assay (MTS/MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of **Neladalkib** in ALK-driven cancer cell lines.

Materials:

- ALK-positive cancer cell line (e.g., NCI-H3122)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- 96-well plates
- Neladalkib stock solution (in DMSO)
- MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)
- Plate reader

Procedure:



- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of culture medium.
- Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of Neladalkib in culture medium. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 μ L of the diluted **Neladalkib** solutions. Include a vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Add 20 μ L of MTS reagent (or 10 μ L of MTT reagent followed by a solubilization step) to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value using a non-linear regression model.

In Vitro ALK Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a method to measure the direct inhibitory effect of **Neladalkib** on ALK kinase activity.

Materials:

- · Recombinant ALK kinase
- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- Substrate (e.g., a generic tyrosine kinase substrate peptide)
- ATP
- Neladalkib stock solution (in DMSO)



- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of Neladalkib in kinase buffer.
- In a 384-well plate, add 1 μL of each **Neladalkib** dilution or vehicle control (DMSO).
- Add 2 µL of recombinant ALK kinase solution to each well.
- Add 2 μL of a mixture of the substrate and ATP to initiate the kinase reaction.
- Incubate at room temperature for 60-120 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Immunoblotting for ALK Phosphorylation

This protocol is for assessing the inhibition of ALK autophosphorylation in cells treated with **Neladalkib**.

Materials:

- · ALK-positive cancer cell line
- Neladalkib



- Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- Primary antibodies: anti-phospho-ALK (specific for an autophosphorylation site, e.g., Tyr1604), anti-total ALK, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- SDS-PAGE gels and running buffer
- · PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Chemiluminescent substrate (ECL)
- · Imaging system

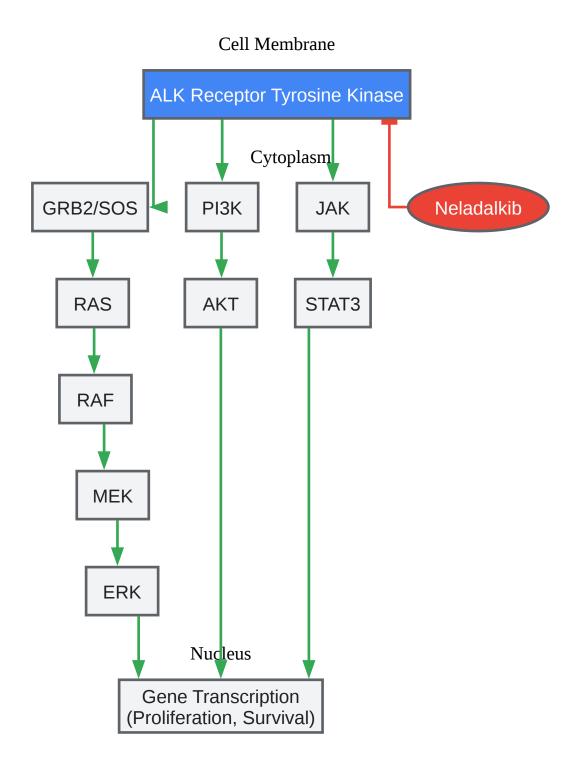
Procedure:

- Treat cells with various concentrations of Neladalkib for a specified time (e.g., 2-4 hours).
- · Lyse the cells on ice with lysis buffer.
- Determine the protein concentration of the lysates.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Visualize the protein bands using an imaging system.



• Strip the membrane and re-probe with anti-total ALK and anti-β-actin antibodies to confirm equal protein loading and total ALK levels.

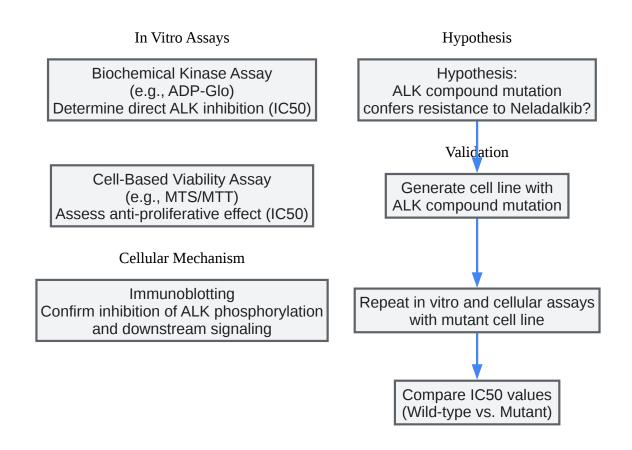
Visualizations





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Caption: Simplified ALK signaling pathway and the inhibitory action of **Neladalkib**.

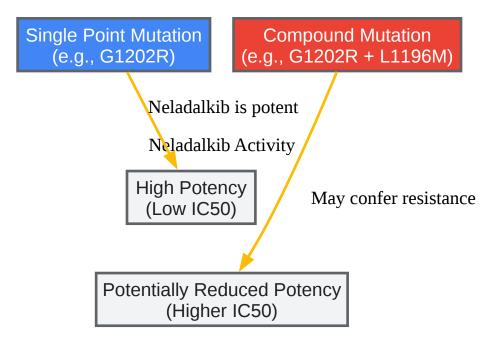


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Caption: Experimental workflow for evaluating the impact of ALK mutations on **Neladalkib** activity.



ALK Kinase Domain Mutations



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Caption: Logical relationship between ALK mutation status and **Neladalkib** potency.

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